molecular formula C11H13N3 B1323317 6-(Piperidin-1-yl)pyridine-3-carbonitrile CAS No. 501378-38-7

6-(Piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B1323317
CAS No.: 501378-38-7
M. Wt: 187.24 g/mol
InChI Key: FOETXRQFXRLQGP-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic organic compound that features a piperidine ring attached to a pyridine ring, with a cyano group at the 3-position of the pyridine ring

Scientific Research Applications

6-(Piperidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with piperidine. One common method is to heat 3-cyanopyridine with an excess of piperidine in a suitable solvent such as ethanol or 1,4-dioxane. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product can be isolated by standard workup procedures, including solvent evaporation and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The cyano group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Piperidine N-oxides.

    Reduction: Amino-substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The piperidine ring can interact with hydrophobic pockets, while the cyano group can form hydrogen bonds or dipole-dipole interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity and biological activity.

    6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Contains a boronic acid group, which makes it useful for Suzuki coupling reactions but less relevant for medicinal applications.

Uniqueness

6-(Piperidin-1-yl)pyridine-3-carbonitrile is unique due to the presence of both a piperidine ring and a cyano group, which confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in various research fields.

Properties

IUPAC Name

6-piperidin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOETXRQFXRLQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640974
Record name 6-(Piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501378-38-7
Record name 6-(Piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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